molecular formula C23H20ClN3O2S B3605553 2-chloro-N-[3-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide

2-chloro-N-[3-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide

Cat. No.: B3605553
M. Wt: 437.9 g/mol
InChI Key: OYZCVPNFMAAMRB-UHFFFAOYSA-N
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Description

The description of an organic compound like this would typically include its molecular formula, structural formula, and possibly its IUPAC name. The molecular formula tells you how many of each type of atom is in a molecule, while the structural formula shows how the atoms are connected .


Synthesis Analysis

The synthesis of a complex organic compound often involves multiple steps, each requiring specific reagents and reaction conditions . The overall yield, purity, and cost-effectiveness of the synthesis process would be important considerations.


Molecular Structure Analysis

Analyzing the molecular structure of an organic compound involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the compound’s molecular geometry, the types of bonds between atoms, and the compound’s molecular weight .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The types of reactions it undergoes, the products of those reactions, and the conditions under which the reactions occur would all be part of this analysis .


Physical and Chemical Properties Analysis

This would include properties like the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions. The compound’s chemical properties would describe how it reacts with other substances .

Mechanism of Action

If the compound has a biological effect, the mechanism of action would describe how it produces that effect at the molecular level. This often involves the compound interacting with specific proteins or other molecules in the body .

Safety and Hazards

The safety and hazards of a compound are typically determined through laboratory testing. This can include tests for toxicity, flammability, and environmental impact .

Future Directions

Future directions could include further studies to better understand the compound’s properties or to find new uses for it. This could involve more laboratory research, or potentially even clinical trials if the compound has medicinal properties .

Properties

IUPAC Name

2-chloro-N-[3-[(4-ethylbenzoyl)carbamothioylamino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S/c1-2-15-10-12-16(13-11-15)21(28)27-23(30)26-18-7-5-6-17(14-18)25-22(29)19-8-3-4-9-20(19)24/h3-14H,2H2,1H3,(H,25,29)(H2,26,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZCVPNFMAAMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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